Product packaging for hemi-Calcium bis(2-ethylhexyl)phosphate(Cat. No.:CAS No. 10442-05-4)

hemi-Calcium bis(2-ethylhexyl)phosphate

Cat. No.: B3077062
CAS No.: 10442-05-4
M. Wt: 682.9 g/mol
InChI Key: DMYIMYPKMVWFOS-UHFFFAOYSA-L
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Description

Contextualization within Organophosphorus Acid Derivatives and Their Salts

Organophosphorus compounds are a broad class of organic molecules containing phosphorus. wikipedia.org This category includes derivatives of phosphoric, phosphonic, and phosphinic acids. nih.gov Specifically, hemi-Calcium bis(2-ethylhexyl)phosphate belongs to the family of phosphate (B84403) esters, which are considered esters of phosphoric acid. wikipedia.orgnih.gov

It is a salt derived from the organophosphorus acid known as bis(2-ethylhexyl)phosphoric acid, or D2EHPA. wikipedia.org D2EHPA is a diester of phosphoric acid and is a viscous, oily liquid at room temperature. saumitgroup.com The formation of this compound occurs through the reaction of D2EHPA with a calcium-containing base, where the acidic proton of the phosphate group is replaced by a calcium ion. This places the compound firmly within the classification of salts of organophosphorus acid derivatives, a group known for its wide-ranging applications, from pesticides to flame retardants and metal extractants. wikipedia.orgresearchgate.net

Fundamental Role in Coordination Chemistry and Interfacial Science

The chemical structure of this compound dictates its significant roles in both coordination chemistry and interfacial science.

In coordination chemistry , the bis(2-ethylhexyl)phosphate anion acts as an effective ligand for metal ions. The oxygen atoms of the phosphate group readily donate electrons to form stable coordination complexes with metals. In the case of the subject compound, the calcium ion is coordinated by the phosphate groups. Research has demonstrated that the bis(2-ethylhexyl)phosphate ligand can react with calcium ions to form one-dimensional coordination polymers. rsc.org This ability to form polymeric structures and stable complexes is central to its function in various applications.

In the realm of interfacial science , the compound's amphiphilic nature is paramount. It possesses a hydrophilic (water-attracting) polar head, consisting of the calcium-coordinated phosphate group, and two long, branched hydrophobic (water-repelling) 2-ethylhexyl tails. This dual character allows it to act as a surfactant. sigmaaldrich.com Related salts, such as sodium bis(2-ethylhexyl)phosphate, are known to form aggregates like vesicles and micelles in solution and are active at interfaces, reducing surface tension. nih.gov This behavior is crucial for its application in systems where the interaction between oil and water phases needs to be controlled, such as in microemulsions. acs.org

Significance in Contemporary Separation Technologies and Materials Synthesis

The unique properties of this compound and its parent acid have made them valuable in modern chemical processes.

In separation technologies , the parent compound, D2EHPA, is a widely used extractant in hydrometallurgy. saumitgroup.com It is particularly effective in the solvent extraction of a variety of metals, including uranium and rare-earth elements from aqueous solutions. wikipedia.orgchemicalbook.com This process relies on the ability of D2EHPA to selectively form complexes with metal ions and pull them from the water phase into an organic solvent. The calcium salt is expected to exhibit similar, though distinct, ion-selective behaviors. Furthermore, D2EHPA is a key component in extraction chromatography resins, which are used for highly specific separations of elements like lanthanides and actinides. researchgate.net

In the field of materials synthesis , this compound serves as a valuable precursor. Scientific studies have shown that coordination polymers formed from calcium and bis(2-ethylhexyl)phosphate can be thermally decomposed. rsc.org For instance, the bulk thermolysis of a calcium-bis(2-ethylhexyl)phosphate-based polymer at 600 °C results in the formation of crystalline α-calcium polyphosphate (α-Ca(PO₃)₂). rsc.org This demonstrates its utility as a building block for creating specific inorganic materials with potential applications in areas like biomaterials. nih.gov

Data Tables

Table 1: Physicochemical Properties of the Parent Acid, Bis(2-ethylhexyl)phosphoric Acid (D2EHPA)

PropertyValueReference
Molecular FormulaC₁₆H₃₅O₄P nih.gov
Molecular Weight322.42 g/mol
AppearanceColorless to yellowish viscous liquid saumitgroup.com
Density0.965 - 0.973 g/mL at 25 °C echemi.com
Melting Point-60 °C to -50 °C wikipedia.org
Refractive Index~1.443 at 20 °C
SolubilitySoluble in ethanol (B145695) and other organic solvents; slightly soluble in water echemi.com

Table 2: Comparison of Hemi-Calcium DEHPA with Related Compounds

CompoundKey Functional GroupPrimary Application Area
This compoundCalcium-coordinated phosphateIon transport, materials synthesis precursor
Bis(2-ethylhexyl)phosphoric acid (D2EHPA)Acidic phosphate (P-OH)Solvent extraction of metals
Sodium bis(2-ethylhexyl)phosphateSodium-coordinated phosphateSurfactant, emulsifier, formation of microemulsions
Ammonium bis(2-ethylhexyl)phosphateAmmonium-coordinated phosphateSurfactant for water-in-oil microemulsions

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H68CaO8P2 B3077062 hemi-Calcium bis(2-ethylhexyl)phosphate CAS No. 10442-05-4

Properties

IUPAC Name

calcium;bis(2-ethylhexyl) phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H35O4P.Ca/c2*1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;/h2*15-16H,5-14H2,1-4H3,(H,17,18);/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYIMYPKMVWFOS-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H68CaO8P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00547945
Record name Calcium bis[bis(2-ethylhexyl) phosphate]
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

682.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10442-05-4
Record name Calcium bis[bis(2-ethylhexyl) phosphate]
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Record name hemi-Calcium bis(2-ethylhexyl)phosphate
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Synthetic Methodologies and Chemical Derivatization of Bis 2 Ethylhexyl Phosphates

Synthesis of Bis(2-ethylhexyl) Hydrogen Phosphate (B84403) (D2EHPA) Precursors

Bis(2-ethylhexyl) hydrogen phosphate, commonly known as D2EHPA, is a crucial organophosphorus compound utilized extensively as an extractant in hydrometallurgy and as a precursor for various metal salts. epa.govnih.govnist.gov Its synthesis is primarily achieved through the reaction of phosphorus oxychloride (POCl₃) with 2-ethylhexanol (C₈H₁₈O). epa.govresearchgate.net

POCl₃ + 2 C₈H₁₈O → (C₈H₁₇O)₂POCl + 2 HCl (C₈H₁₇O)₂POCl + H₂O → (C₈H₁₇O)₂PO(OH) + HCl

The first stage of the reaction yields bis(2-ethylhexyl)chlorophosphate. This intermediate is then hydrolyzed in a subsequent step to produce D2EHPA and hydrogen chloride. researchgate.netgoogle.com The process is carefully controlled to favor the formation of the diester over the monoester and triester byproducts. wikipedia.org The hydrogen chloride gas generated during the reaction is typically removed to drive the equilibrium towards the product side. researchgate.net

While the reaction can proceed without a catalyst, various catalysts have been explored to improve reaction rates and selectivity. However, the primary focus in industrial synthesis is often on the optimization of reaction conditions to control product distribution. researchgate.net

The yield and purity of the synthesized D2EHPA are highly dependent on several key reaction parameters. epa.govresearchgate.net Extensive research has focused on optimizing these conditions to maximize the formation of the desired diester while minimizing the production of mono(2-ethylhexyl) phosphoric acid (M2EHPA) and tri(2-ethylhexyl) phosphate (T2EHP). researchgate.netresearchgate.net

Key parameters that are optimized include:

Molar Ratio of Reactants: The stoichiometry of phosphorus oxychloride to 2-ethylhexanol is a critical factor. Studies have shown that a molar ratio of POCl₃ to 2-ethylhexanol of 1:2 is optimal for maximizing the yield of D2EHPA. researchgate.net Deviating from this ratio can lead to an increased formation of monoester or triester impurities.

Order of Addition: The sequence in which the reactants are combined significantly impacts the product composition. It has been found to be beneficial to add 2-ethylhexanol gradually to phosphorus oxychloride rather than the reverse. researchgate.netresearchgate.net This method helps to control the exothermic reaction and favors the formation of the desired dichlorophosphate (B8581778) intermediate.

Temperature: The reaction is typically carried out at low temperatures, often between 0-5°C, to control the reaction rate and improve the selectivity towards D2EHPA. researchgate.net Lower temperatures help to suppress side reactions and the formation of byproducts.

Use of an Inert Solvent: The introduction of an inert solvent, such as toluene, can be advantageous. researchgate.net The solvent helps to manage the reaction temperature and can facilitate the removal of the hydrogen chloride byproduct, thus improving the yield of D2EHPA without the need for extremely low temperatures. researchgate.net

The purification of crude D2EHPA often involves methods such as carbonate scrubbing or copper salt precipitation to remove acidic and neutral impurities. bohrium.com

ParameterConditionRationale
Molar Ratio (POCl₃:2-EHA)1:2Maximizes the yield of the desired diester (D2EHPA). researchgate.net
Order of AdditionGradual addition of 2-ethylhexanol to phosphorus oxychlorideControls the exothermic reaction and favors the formation of the diester. researchgate.netresearchgate.net
Temperature0-5°CImproves the composition and yield of D2EHPA by minimizing side reactions. researchgate.net
Inert SolventUse of solvents like tolueneAids in temperature control and removal of HCl, leading to a higher yield. researchgate.net

Formation Mechanisms of Hemi-Calcium Bis(2-ethylhexyl)phosphate

This compound is a metal salt derived from D2EHPA. Its formation involves an acid-base reaction where the acidic proton of the D2EHPA molecule is replaced by a calcium ion.

The synthesis of calcium salts of D2EHPA can be achieved by reacting D2EHPA with a suitable calcium precursor. Common calcium sources include calcium oxide (CaO) and calcium hydroxide (B78521) (Ca(OH)₂). rsc.orgpersianutab.com The reaction is essentially a neutralization reaction where the acidic phosphate group of D2EHPA reacts with the basic calcium compound. researchgate.net

For example, the reaction with calcium oxide can be represented as: 2 (C₈H₁₇O)₂PO(OH) + CaO → Ca[(C₈H₁₇O)₂POO]₂ + H₂O

In some synthetic approaches, the reaction is carried out in the presence of other ligands, such as 1,10-phenanthroline (B135089), which can coordinate to the calcium ion and influence the structure of the final product. rsc.orgrsc.org The choice of solvent, such as methanol (B129727), is also crucial for facilitating the reaction and crystallization of the product. rsc.org

The term "hemi-calcium" suggests a specific stoichiometric ratio between the calcium ions and the phosphate ligands. The molecular formula for this compound is given as C₃₂H₇₀O₈P₂Ca. scbt.com This formula corresponds to a structure where one calcium ion is complexed with two bis(2-ethylhexyl)phosphate anions.

The stoichiometry is a result of the +2 charge of the calcium ion (Ca²⁺) and the -1 charge of the deprotonated D2EHPA anion [(C₈H₁₇O)₂POO]⁻. To achieve charge neutrality, two singly charged phosphate anions are required to balance the charge of a single doubly charged calcium ion. This 2:1 ligand-to-metal ratio is a common feature in the coordination chemistry of divalent metal ions with monobasic phosphate esters.

Polymerization and Supramolecular Architectures Involving Calcium 2-Ethylhexylphosphates

Calcium 2-ethylhexylphosphates have been shown to form extended structures, including one-dimensional polymers. rsc.orgrsc.org These structures are a result of the ability of the phosphate group to act as a bridging ligand, connecting multiple calcium centers.

In the presence of a co-ligand like 1,10-phenanthroline, the reaction of calcium oxide with a mixture of mono- and bis-2-ethylhexyl phosphate can yield a 1-D coordination polymer with the general formula [(phen)Ca(ehpH)₂]ₙ. rsc.org In this structure, the calcium ion is typically hexacoordinated, bonding to the two nitrogen atoms of the phenanthroline ligand and to oxygen atoms from four different phosphate ligands. rsc.org Each phosphate group acts as a bidentate bridging ligand, linking adjacent calcium ions. This bridging interaction leads to the formation of a polymeric chain. rsc.org

The resulting supramolecular architecture can exhibit interesting thermal behaviors due to the combination of rigid inorganic (Ca-O-P-O) backbones and flexible organic (2-ethylhexyl) side chains. rsc.org The study of such assemblies is relevant for understanding self-assembly processes in organometallic chemistry and for the development of new materials with tailored properties. rsc.orgresearchgate.net

Synthesis of One-Dimensional Polymeric Structures

The formation of one-dimensional (1D) polymeric structures involving calcium and organophosphate ligands has been demonstrated through specific synthetic routes. A notable example is the synthesis of a rigid calcium 2-ethylhexylphosphate 1D polymer. rsc.orgresearchgate.netrsc.org This synthesis is achieved by reacting calcium oxide with a mixture of mono- and bis(2-ethylhexyl)phosphate in the presence of the ancillary ligand 1,10-phenanthroline (phen). rsc.orgresearchgate.net

The reaction is typically carried out in a solvent such as methanol under ambient conditions. rsc.org Initially, the 2-ethylhexyl phosphate mixture is added to a sonicated solution of calcium oxide. rsc.org Following this, 1,10-phenanthroline monohydrate is introduced into the filtrate. rsc.org The slow evaporation of the solvent over several days yields plate-like crystals of the one-dimensional polymer, which has the chemical formula [(phen)Ca(ehpH)₂]n. rsc.orgrsc.org

It is important to note that while the starting material includes bis(2-ethylhexyl)phosphate, the final polymer structure incorporates the anion of mono-2-ethylhexyl phosphate (ehpH). rsc.org This suggests that the hydrolysis of the bis-2-ethylhexyl phosphate to the corresponding monoester is a facile process that occurs during the formation of the polymer. rsc.org The resulting 1D polymer features calcium ions bridged by the phosphate groups, with the 1,10-phenanthroline molecules coordinated to the calcium centers.

Table 1: Synthesis of [(phen)Ca(ehpH)₂]n

ReactantsSolventConditionsProduct
Calcium oxide, mono/bis 2-ethylhexyl phosphate mixture, 1,10-phenanthroline monohydrateMethanolAmbient, slow evaporation[(phen)Ca(ehpH)₂]n plate-like crystals

Influence of Ancillary Ligands on Coordination Polymer Formation

Ancillary ligands play a crucial role in directing the structure of coordination polymers. In the context of calcium bis(2-ethylhexyl)phosphate systems, N-donor chelating ligands like 1,10-phenanthroline are particularly influential. rsc.org The presence of such co-ligands can prevent the formation of extended two-dimensional (2D) or three-dimensional (3D) frameworks, instead favoring the creation of low-dimensional coordination polymers or discrete molecular structures. rsc.org

The choice of ancillary ligand can significantly impact the final product. Different N-donor ligands can lead to variations in the coordination environment of the metal ion, resulting in different polymer dimensionalities and topologies. nih.gov The general principle is that the size, shape, and coordination mode of the ancillary ligand, in combination with the primary bridging ligand and the metal ion, dictate the self-assembly process and the final architecture of the coordination polymer. nih.gov

Table 2: Role of 1,10-Phenanthroline as an Ancillary Ligand

Ancillary LigandEffect on Polymer StructureResulting Structure in Calcium Phosphate System
1,10-PhenanthrolineModifies calcium coordination environment, provides rigidity, and impedes the formation of 2D or 3D extended frameworks. rsc.orgOne-dimensional (1D) polymer chain. rsc.orgresearchgate.net

Coordination Chemistry and Metal Ion Complexation

Metal-Ligand Binding Characteristics of Hemi-Calcium Bis(2-ethylhexyl)phosphate

The interaction between the bis(2-ethylhexyl)phosphate ligand and metal ions is a cornerstone of its utility in separation science. This interaction is primarily a cation exchange mechanism, where the proton (in HDEHP) or the calcium ion (in its salt form) is swapped for another metal cation. nih.gov

Elucidation of Coordination Modes and Geometries

The bis(2-ethylhexyl)phosphate ligand typically acts as a bidentate or bridging ligand, coordinating to metal ions through the oxygen atoms of the phosphate (B84403) group. In nonpolar organic solvents such as kerosene, the parent acid HDEHP exists as a dimer through hydrogen bonding. nih.gov When it contacts an aqueous phase containing metal ions, these dimers interact with the metal, leading to the formation of a neutral metal-extractant complex that is soluble in the organic phase.

Infrared spectroscopy studies on related metal-diphosphonate complexes reveal that the asymmetric (νasym(POO⁻)) and symmetric (νsym(POO⁻)) phosphorus-oxygen stretching modes are sensitive to the nature of the coordinated metal ion. researchgate.net The variation in these stretching frequencies indicates a range in the strength of the metal-ligand interaction and suggests that the phosphonate (B1237965) groups coordinate symmetrically through chelation or bridging interactions. researchgate.net The complexation typically involves the deprotonated -POO⁻ moiety engaging with the metal ion. researchgate.net

Thermodynamics and Kinetics of Metal Ion Complexation

Kinetic studies show that the rate-limiting step can be either diffusion-controlled or reaction-controlled, depending on the specific metal ion and experimental conditions. For instance, the extraction of cobalt(II) was found to be chemically controlled, with a calculated activation energy of 13.80 kcal mol⁻¹. nih.gov In contrast, studies involving yttrium(III) indicated a diffusion-limited process with an activation energy of 16.2 ± 1.3 kJ/mol. mdpi.com For iron(III), the rate-limiting stage can shift from kinetic to diffusion control with an increase in temperature. mdpi.com Factors such as pH, temperature, and extractant concentration significantly influence the kinetics of the complexation reaction. nih.govmdpi.com

Selective Complexation of Diverse Metal Ions by Bis(2-ethylhexyl)phosphate Systems

Bis(2-ethylhexyl)phosphate systems are renowned for their ability to selectively extract a wide range of metal ions, a property that forms the basis of many industrial hydrometallurgical processes. mdpi.commetalleaching.com

Interactions with Actinides and Lanthanides

The separation of trivalent actinides from lanthanides is a significant challenge in the nuclear fuel cycle due to their similar ionic radii and chemical properties. morressier.com Bis(2-ethylhexyl)phosphoric acid is a well-established extractant for this purpose, notably in processes like TALSPEAK (Trivalent Actinide Lanthanide Separations by Phosphorus-reagent Extraction from Aqueous Komplexes). researchgate.netelsevierpure.comresearchgate.net

The separation relies on the preferential complexation of actinides by an aqueous-phase chelating agent, allowing the lanthanides to be extracted into the organic phase by HDEHP. scispace.com The selectivity is influenced by subtle differences in the ionic radii of the f-block elements. Separation factors (SF), defined as the ratio of the distribution coefficients of two different metals, are a key measure of selectivity. For example, in a citric acid-nitric acid medium, HDEHP can be used to separate Europium(III) from Americium(III), a crucial step in processing nuclear waste. researchgate.net

Metal PairSeparation Factor (SF)ConditionsReference
Ce/La6.68Low acid concentration acs.org
Pr/Ce2.79Low acid concentration acs.org
Nd/Pr2.65Low acid concentration acs.org
Am/Eu>1000With dithiophosphinic acids researchgate.net

Complexation with Base Metals (e.g., Cu, Ni, Co, Zn)

Bis(2-ethylhexyl)phosphate is widely used for the extraction and separation of base metals like copper, nickel, cobalt, and zinc from aqueous solutions. metalleaching.com The extraction mechanism is typically cation exchange, where the efficiency is highly dependent on the pH of the aqueous phase. nih.govmdpi.com

The stoichiometry of the extracted metal complexes can be determined through methods like slope analysis. Studies with the related extractant bis(2-ethylhexyl)phosphinic acid have identified the formation of various metal complexes. For example, cobalt(II) can form species such as CoR₂·HR and CoR₂·4HR, while zinc(II) can form ZnR₂ and ZnR₂·3HR (where R represents the deprotonated extractant). nih.gov The complexation stability with HDEHP for certain divalent metals follows the order Cd ≈ Zn > Ag. nih.gov

Metal IonStoichiometry of Extracted SpeciesReference
Iron(III)FeR₃·2HR nih.gov
Zinc(II)ZnR₂, ZnR₂·3HR nih.gov
Copper(II)CuR₂·HR, CuR₂·5HR nih.gov
Manganese(II)MnR₂·2HR, MnR₂·3HR nih.gov
Cobalt(II)CoR₂·HR, CoR₂·4HR nih.gov
Nickel(II)NiR₂·3HR, NiR₂·6HR nih.gov
Data for bis(2-ethylhexyl)phosphinic acid, a structurally similar extractant.

Binding Affinity towards Precious Metals

The application of organophosphorus extractants like bis(2-ethylhexyl)phosphate extends to the recovery of precious metals, including platinum group metals (PGMs). researchgate.netnih.gov The extraction of these metals is often more complex due to the stable chloro-complexes they form in acidic solutions. The extraction mechanism can involve either direct coordination or ion-pair formation. researchgate.net

While sulfur-based and amine-based extractants are more commonly cited for PGM extraction, organophosphorus compounds are recognized as an effective group of reagents. mdpi.comnih.gov For instance, some organophosphorus extractants can be used for the extraction of platinum. nih.gov The complexation stability of HDEHP with silver has been studied, showing it to be lower than that with base metals like zinc and cadmium. nih.gov Further development is focused on designing extractants with enhanced selectivity and kinetics for valuable metals like PGMs. mdpi.com

Synergistic and Antagonistic Effects in Multi-Component Ligand Systems

The extraction capability of organophosphorus compounds like D2EHPA is not always optimal when used alone. By introducing other extractants or modifiers into the system, it is possible to enhance the extraction efficiency and/or the selectivity between different metal ions. This phenomenon is known as synergism. Conversely, the addition of another agent can also lead to a decrease in extraction efficiency, an effect known as antagonism.

Neutral organophosphorus compounds, such as Tributyl Phosphate (TBP), are frequently used as modifiers in solvent extraction systems containing D2EHPA. journalssystem.com The role of TBP is complex and its effect can be either synergistic or antagonistic depending on its concentration relative to D2EHPA and the specific metal ion being extracted. journalssystem.comresearchgate.net

TBP can act as a solvating extractant, forming adducts with the metal-D2EHPA complexes, which can enhance their solubility in the organic diluent and improve extraction efficiency. researchgate.netmdpi.com However, the interaction is not always favorable. Studies on the extraction of nickel(II) and cobalt(II) from sulphate solutions using a D2EHPA-TBP mixture revealed that the effect of TBP is highly dependent on its concentration. journalssystem.comjournalssystem.com

Synergistic Effect : A small addition of TBP, in a 1:1 proportion to D2EHPA, was found to improve the extraction of nickel(II) ions. journalssystem.comjournalssystem.com This suggests the formation of a more stable or more organophilic adduct.

Antagonistic Effect : A high excess of TBP in relation to D2EHPA reduces the extracting capacity for both nickel(II) and cobalt(II) ions. journalssystem.comresearchgate.net This negative effect is attributed to the formation of associated molecules between TBP and D2EHPA, which reduces the activity of the primary extractant (D2EHPA). journalssystem.com

In the extraction of vanadium, TBP is commonly used with D2EHPA to improve the separation factor between vanadium and impurities like iron. mdpi.com Research on D2EHPA-TBP impregnated resins for the adsorption of Vanadium(IV) showed that the addition of TBP significantly accelerated the adsorption rate and increased the maximum theoretical adsorption capacity. mdpi.com

Table 1: Effect of Tributyl Phosphate (TBP) on Metal Ion Extraction/Adsorption with D2EHPA
Metal IonD2EHPA:TBP RatioObserved EffectFinding
Nickel(II)1:1SynergisticCauses an increase in the degree of extraction. journalssystem.com
Nickel(II)High TBP excessAntagonisticResults in a decrease in the degree of extraction. journalssystem.comresearchgate.net
Cobalt(II)1:1NeutralDoes not significantly affect the extraction. journalssystem.comjournalssystem.com
Cobalt(II)High TBP excessAntagonisticReduces the extracting capacity of D2EHPA. journalssystem.comresearchgate.net
Vanadium(IV)TBP added to resinSynergisticIncreases the maximum adsorption capacity from 24.80 mg/g to 29.95 mg/g. mdpi.com

The basicity of the neutral organophosphorus modifier plays a crucial role in its effectiveness. The extraction efficiency generally follows the order of the basicity of the P=O group: phosphine (B1218219) oxide > phosphinate > phosphonate > phosphate. kuleuven.be This indicates that the strength of the coordination to the metal complex is a key factor in the synergistic mechanism. kuleuven.be

Mixing D2EHPA with other acidic organophosphorus extractants is another common strategy to induce synergistic effects, particularly for the separation of rare-earth elements (REEs). researchgate.netresearchgate.net These systems can lead to enhanced extraction efficiencies and, more importantly, improved separation factors between adjacent REEs. researchgate.net

A study on the extraction of Dysprosium(III) using a mixture of D2EHPA and another acidic extractant, Cyanex 272, demonstrated a significant synergistic effect. mdpi.com While pure Cyanex 272 and pure D2EHPA showed some extraction capability, certain mixtures dramatically outperformed the individual components. mdpi.com The mechanism is believed to involve the formation of more stable mixed-ligand complexes with the metal ion, which reduces the energy required for extraction. mdpi.com

Binary mixtures of 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (P507) and Cyanex 272 have also been shown to create a synergistic system for the extraction of heavy lanthanides. researchgate.net Similarly, a synergistic effect was found for the extraction of Samarium and Neodymium when D2EHPA (also known as P204) was mixed with 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (HEH/EHP). researchgate.net

Table 2: Synergistic Effects of D2EHPA with Acidic Co-extractants on Dy(III) Extraction
Extractant System (% w/w)Extraction Efficiency after 50 min
0.70% D2EHPA~41.3% (estimated from graph)
0.70% Cyanex 27286.7% mdpi.com
0.56% Cyanex 272 + 0.14% D2EHPA96.9% mdpi.com
0.42% Cyanex 272 + 0.28% D2EHPA~98% (described as outperforming all others) mdpi.com
0.14% Cyanex 272 + 0.56% D2EHPA85.3% mdpi.com

These synergistic systems work by forming mixed complexes that can have different stoichiometries and coordination structures compared to the complexes formed with a single extractant. This modification of the complex can enhance its stability and organophilicity, leading to more efficient extraction and improved selectivity between closely related metals like the lanthanides. researchgate.net

Applications in Advanced Chemical Separations

Hydrometallurgical Extraction Processes

In hydrometallurgy, solvent extraction (or liquid-liquid extraction) is a principal method for separating and concentrating metals from aqueous solutions, such as leach liquors. Hemi-Calcium bis(2-ethylhexyl)phosphate functions as a cation exchange extractant, where the calcium ion is exchanged for a target metal ion, facilitating the latter's transfer from the aqueous phase to an immiscible organic phase.

The transport of metal ions using bis(2-ethylhexyl)phosphate (represented as HR) is primarily governed by a cation exchange mechanism. In nonpolar organic diluents like kerosene, the extractant exists as a dimer, (HR)₂, through hydrogen bonding. nih.gov The extraction of a divalent metal ion (M²⁺) can be generally represented by the following equilibrium reaction:

M²⁺(aq) + 2(HR)₂(org) ⇌ MR₂(HR)₂(org) + 2H⁺(aq)

When the hemi-calcium salt, CaR₂, is used, it can be considered a pre-neutralized or saponified form of the extractant. This is advantageous as it reduces the need to control the pH of the aqueous phase, which would otherwise become more acidic as the extraction proceeds. The mechanism involves the exchange of calcium for the target metal ion (Mⁿ⁺):

nCaR₂(org) + 2Mⁿ⁺(aq) ⇌ 2MRₙ(org) + nCa²⁺(aq)

The efficiency of this transport is dictated by several factors, including the pH of the aqueous phase, the concentration of the extractant in the organic phase, and the nature of the metal ion. mdpi.com The formation of stable organometallic complexes in the organic phase is the driving force for the separation. mdpi.com The specific chemistry of the target metal dictates the stoichiometry of the extracted complex. mdpi.com

The selectivity of bis(2-ethylhexyl)phosphate has been leveraged for the recovery of numerous strategic metals.

Uranium: D2EHPA is a key extractant in the recovery of uranium from wet-process phosphoric acid, a significant secondary resource for this nuclear fuel. academie-sciences.fr The process often employs a synergistic mixture of D2EHPA and a neutral organophosphorus reagent like tri-n-octylphosphine oxide (TOPO) or di-butyl butyl phosphonate (B1237965) (DBBP) to enhance extraction efficiency. researchgate.netiaea.org Recovery rates of over 90% can be achieved through multi-stage extraction processes. iaea.orgnih.gov

Vanadium: The extraction of tetravalent vanadium from acidic sulfate (B86663) solutions has been successfully carried out using D2EHPA, often in combination with tributyl phosphate (B84403) (TBP). Kinetic factors play a significant role, especially in the presence of competing metals like iron.

Zirconium: D2EHPA is highly effective for extracting zirconium from acidic chloride and nitrate (B79036) leach liquors. d-nb.infomdpi.com A primary application is the crucial separation of zirconium from hafnium, which is essential for nuclear applications due to zirconium's low neutron absorption cross-section. Extraction efficiencies for zirconium can reach over 91% using a 10% D2EHPA solution in kerosene, with subsequent stripping using sulfuric acid achieving recovery of 99.95%. d-nb.info

Indium: This technology is vital for recovering indium from the waste streams of zinc production and used liquid crystal display (LCD) panels. ssrn.comproquest.com D2EHPA can selectively extract indium from acidic sulfate solutions containing other metals like zinc, iron, and aluminum. proquest.comresearchgate.net Studies show that increasing the D2EHPA concentration from 0.1 M to 0.25 M can boost indium extraction from 70% to over 95%. proquest.com

Table 1: Performance of D2EHPA in Strategic Metal Extraction

MetalFeed SolutionOrganic Phase CompositionKey FindingReference
Uranium (U) Phosphoric Acid0.5 M D2EHPA + 0.125 M TOPO in Kerosene93% recovery can be achieved in 3 ideal stages. iaea.org
Zirconium (Zr) Chloride Leach Liquor10% D2EHPA in Kerosene91.4% extraction efficiency; allows for separation from Hafnium. d-nb.info
Indium (In) 1 M Sulfuric Acid0.25 M D2EHPA in Kerosene>95% extraction of Indium. proquest.com

With the rising demand for lithium-ion batteries, recovering lithium from brines and spent batteries is of critical economic and environmental importance. Solvent extraction using organophosphorus acids like D2EHPA and its derivatives is a promising methodology. The process typically involves:

Saponification: The organic extractant is often pre-treated with a base like NaOH to control the pH during extraction.

Extraction: The saponified extractant is contacted with the lithium-containing aqueous solution. The extractant selectively forms a complex with Li⁺ ions, transferring them to the organic phase.

Stripping: The lithium is recovered from the loaded organic phase by stripping with a strong acid, such as HCl. This regenerates the extractant for reuse.

Precipitation: High-purity lithium carbonate or lithium hydroxide (B78521) is then precipitated from the concentrated strip liquor.

Studies have demonstrated that over 95% of lithium can be extracted, and nearly all of it can be stripped into the aqueous phase using a 3 mol/L HCl solution, showing excellent stability and efficiency over multiple cycles.

Membrane-Based Separation Technologies

Membrane-based separations offer advantages over traditional solvent extraction, including lower solvent inventory, reduced energy consumption, and the combination of extraction and stripping into a single operation. Bis(2-ethylhexyl)phosphate is a highly effective and widely used ion carrier in these technologies.

A supported liquid membrane (SLM) consists of a porous, hydrophobic polymer support, the pores of which are impregnated with an organic liquid phase containing a carrier, such as D2EHPA. This membrane separates an aqueous feed phase from an aqueous stripping phase.

The transport mechanism involves:

The carrier (D2EHPA) diffuses to the feed-membrane interface.

It reacts with the target metal ion to form a metal-carrier complex.

The complex diffuses across the liquid membrane.

At the membrane-strip interface, the metal ion is released into the stripping phase, often due to a pH gradient (e.g., a highly acidic stripping solution).

The free carrier then diffuses back to the feed-membrane interface to repeat the cycle.

D2EHPA-based SLMs have been successfully used to transport and separate various metal ions, including Ni(II), Zn(II), Cd(II), and Pb(II). lew.robohrium.comresearchgate.net For instance, the transport of Ni(II) can reach 100% efficiency within 3 hours under optimal conditions (feed pH 5, 0.5 M HNO₃ stripping phase, and 30% D2EHPA in the membrane). bohrium.com However, a significant challenge for SLMs is their long-term stability, as the organic phase, including the carrier, can be gradually lost from the pores. lew.ro

Table 2: Optimal Conditions for Metal Transport in D2EHPA-Based Supported Liquid Membranes

Target Ion(s)Feed Phase pHCarrier ConcentrationStripping PhaseKey Performance MetricReference
Nickel (Ni²⁺) 5.030% (v/v) D2EHPA0.5 M HNO₃100% transport in 3 hours (for 0.25 mM Ni). bohrium.com
Cadmium (Cd²⁺) 5.040% (v/v) D2EHPA0.5 pH (H₂SO₄)Flux of 15.7 × 10⁻⁷ kg m⁻² s⁻¹. researchgate.net
Zinc (Zn²⁺) 4.34Not specifiedNot specified>99% recovery in the strip phase. lew.ro

Polymer inclusion membranes (PIMs) offer a solution to the stability issues of SLMs. In a PIM, the carrier (D2EHPA) is physically entrapped within a solid polymer matrix, creating a thin, stable, and flexible membrane.

A typical PIM formulation includes:

Base Polymer: Provides the structural integrity. Cellulose triacetate (CTA) is commonly used.

Carrier (Extractant): Responsible for the selective transport of the metal ion. D2EHPA is a frequently used carrier.

Plasticizer: A liquid that imparts flexibility to the polymer and facilitates the mobility of the carrier and the metal-carrier complex within the membrane. O-nitrophenyl octyl ether (ONPOE) is a common choice.

The transport mechanism is analogous to that in SLMs, involving carrier-mediated diffusion across the membrane. PIMs with D2EHPA have demonstrated high efficiency and selectivity for various heavy metals. For example, the initial flux for Fe(III) transport through a PIM with 2.0 M D2EHPA was found to be 15.87 μmol m⁻² s⁻¹. researchgate.net Similarly, for Pb(II) transport, a maximum flux of 3.5 x 10⁻⁶ mol m⁻² s⁻¹ has been reported, which is in the upper range for PIMs. researchgate.net The composition of the PIM, particularly the carrier concentration, significantly influences its performance. researchgate.net

Table 3: Performance Data for D2EHPA-Based Polymer Inclusion Membranes (PIMs)

Target IonMembrane CompositionInitial Flux (J₀)Recovery Factor (RF)Reference
Iron (Fe³⁺) CTA, D2EHPA, ONPOE15.87 µmol m⁻² s⁻¹Not Specified researchgate.net
Lead (Pb²⁺) CTA, D2EHPA, TBEP3.5 x 10⁻⁶ mol m⁻² s⁻¹Not Specified researchgate.net
Zinc (Zn²⁺) CTA, D2EHPA, ONPOE12.34 x 10⁻⁶ mol m⁻² s⁻¹ (carrier-dependent)~90% nih.gov
Cadmium (Cd²⁺) CTA, D2EHPA, ONPOENot Specified58% - 67% nih.gov

Modulation of Inorganic Crystal Growth and Precipitation

The ability to influence the formation of inorganic crystals is a key application of this compound. By altering the conditions at the solid-liquid interface, this compound can direct the size, shape, and purity of crystalline materials.

In the production of phosphoric acid via the wet process, the co-produced phosphogypsum (calcium sulfate dihydrate) must be efficiently separated from the acid. The filtration characteristics of phosphogypsum are critically dependent on its crystal size and morphology. The presence of impurities in the phosphate ore can negatively impact crystal growth, leading to small, irregular, or needle-like crystals that are difficult to filter and wash, resulting in phosphate losses and lower acid quality. nih.gov

Research has shown that the addition of various organic extractants can significantly improve the quality of the resulting phosphogypsum. The effectiveness of these additives is often evaluated based on the whiteness of the phosphogypsum and the reduction of the impurity-to-calcium oxide ratio. While detailed morphological data for phosphogypsum treated specifically with bis(2-ethylhexyl) phosphate is limited in the available literature, its inclusion in studies alongside other effective extractants highlights its role in controlling the crystallization environment.

Effect of Various Organic Extractants on Phosphogypsum Properties
ExtractantBlu-ray Whiteness (%)Hunter Whiteness (%)Impurities/CaO Mass Ratio
Untreated56.0875.110.35
N-butanolData not availableData not availableReduced
Methyl isobutyl ketone (MIBK)Data not availableData not availableReduced
Ethyl acetate (B1210297) (EAC)Data not availableData not availableReduced
bis(2-ethylhexyl) phosphate (P204)Data not availableData not availableReduced

Interfacial and Aggregation Phenomena in Bis 2 Ethylhexyl Phosphate Systems

Formation and Characterization of Reversed Micellar Assemblies

In organic solvents, metal salts of bis(2-ethylhexyl)phosphoric acid (HDEHP) form reversed micellar structures where the polar phosphate (B84403) headgroups orient towards a central core, which can encapsulate water and metal ions, while the hydrophobic 2-ethylhexyl chains extend into the nonpolar continuous phase.

The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant molecules begin to aggregate to form micelles. In non-aqueous media, determining the CMC for metallic salts of HDEHP is crucial for understanding and optimizing processes like solvent extraction. While specific CMC data for hemi-calcium bis(2-ethylhexyl)phosphate is not extensively documented in the reviewed literature, studies on analogous systems provide significant insight. For instance, the CMC for thorium(IV) bis(2-ethylhexyl) phosphate, a complex involving a tetravalent metal, has been determined in n-heptane.

CompoundSolventCMC (mmol dm⁻³)Method
Thorium(IV) bis(2-ethylhexyl) phosphaten-heptane0.12Dynamic Light Scattering (DLS) and Viscosity

This value indicates that aggregation occurs at very low concentrations, a characteristic feature of such organometallic complexes in nonpolar solvents. pku.edu.cn The formation of these aggregates is a key step in the extraction of metal ions from aqueous solutions. pku.edu.cn

The loading of metal ions into the organic phase has a profound impact on the size, shape, and viscosity of the reversed micellar assemblies. As the concentration of the extracted metal ion increases, the structure of the aggregates can evolve significantly. Studies on the extraction of thorium(IV) with HDEHP show that as the metal loading approaches its maximum, the relative viscosity of the organic phase increases dramatically. pku.edu.cn This rheological behavior is attributed to a morphological transition of the micelles. pku.edu.cn

Initially, small, discrete rodlike reversed micelles are formed. As metal loading increases, these rods can grow in length and, at higher concentrations, entangle with each other, leading to a transition into larger, more viscous "wormlike" micellar structures. pku.edu.cn This entanglement is responsible for the sharp rise in the viscosity of the organic phase. The structure of these aggregates is also highly dependent on the hydration state of the metal ions encapsulated within the micellar core. pku.edu.cn For divalent cations like calcium, increasing the ion concentration within the micelles would be expected to promote stronger inter-micellar interactions, potentially leading to aggregation and changes in micelle morphology, a phenomenon also observed in systems involving casein micelles where calcium phosphate plays a crucial structural role. vu.edu.aunih.gov

Structural and Dynamic Properties of Microemulsions Involving Bis(2-ethylhexyl)phosphate Salts

When a sufficient amount of an aqueous phase is solubilized by the reversed micelles, a thermodynamically stable, isotropic system known as a water-in-oil (w/o) microemulsion is formed. The structural and dynamic properties of these systems are complex and have been studied extensively for analogous sodium salts.

For the NaDEHP-decane-water system, phase studies reveal the existence of several distinct regions, including a w/o microemulsion phase (Winsor IV type), a liquid crystal phase, and various two- and three-phase equilibria between these states and the constituent components. researchgate.net The addition of the parent acidic surfactant, HDEHP, can alter the boundaries of the microemulsion region; small amounts may widen the region, while higher concentrations can cause it to narrow. researchgate.netresearchgate.net It is expected that the hemi-calcium salt would exhibit similar phase behavior, although the stronger electrostatic interactions and bridging capabilities of the divalent Ca²⁺ ion compared to Na⁺ could influence the curvature of the surfactant film and thus the extent and stability of the microemulsion region.

Electrical conductivity measurements are a powerful technique for probing the structural evolution of w/o microemulsions. A sharp increase in conductivity with an increase in the volume fraction of the dispersed phase (water and surfactant) or temperature is interpreted as a percolation phenomenon. This phenomenon signals a transition from a system of discrete, non-conductive aqueous droplets to a state where transient, interconnected water channels form, allowing for the movement of ions and a dramatic rise in conductivity.

Studies on the analogous system of calcium bis(2-ethylhexyl) sulfosuccinate (B1259242) in n-decane have demonstrated a clear percolation threshold. aps.org This system exhibits a static percolation mechanism, suggesting the formation of bicontinuous microemulsions. aps.org In contrast, systems with monovalent counterions like sodium often show dynamic percolation, which is associated with the formation of transient droplet clusters. aps.org

For sodium bis(2-ethylhexyl)phosphate (NaDEHP) systems, conductivity is highly dependent on the water-to-surfactant molar ratio (W₀) and the ratio of NaDEHP to HDEHP. nih.gov In certain compositions, both a maximum conductivity and a percolation phenomenon are observed, indicating complex structural transitions from isolated droplets to clustered or bicontinuous structures. nih.gov

Electrical Conductivity Behavior of Analogous Systems
SystemObservationInterpretation
Calcium bis(2-ethylhexyl) sulfosuccinate / n-decanePercolation threshold observed with increasing volume fraction.Static percolation mechanism, formation of bicontinuous microemulsions. aps.org
Sodium bis(2-ethylhexyl) phosphate (NaDEHP) / n-heptaneConductivity varies with water content and NaDEHP:HDEHP ratio. nih.govStructural transitions from isolated droplets to percolated clusters. nih.gov

Adsorption and Interfacial Tension at Liquid-Liquid Interfaces in Extraction Systems

In solvent extraction, the liquid-liquid interface between the aqueous and organic phases is the site of metal ion transfer. The adsorption of the extractant, this compound, at this interface significantly lowers the interfacial tension (γ) and facilitates the extraction process.

The interfacial behavior of the n-hexane/HDEHP/0.01 mol dm⁻³ CaCl₂ solution system has been studied as a function of HDEHP concentration and aqueous phase pH. tandfonline.com The resulting plots of interfacial tension versus the logarithm of HDEHP concentration (γ-log[HDEHP]) provide evidence for the strong interaction of Ca²⁺ ions with the extractant at the interface. tandfonline.com The shape of these curves suggests a behavior that is reminiscent of aggregate formation directly at the liquid-liquid interface, which is a critical step in the mechanism of metal extraction. tandfonline.com The efficiency of the extraction process is directly related to the surface activity of the extractant and the stability of the interfacial complexes it forms with the metal ion being transferred. researchgate.net

Advanced Spectroscopic and Computational Characterization of Hemi Calcium Bis 2 Ethylhexyl Phosphate Systems

Structural Elucidation through X-ray Diffraction Techniques

X-ray diffraction (XRD) stands as a cornerstone technique for determining the atomic and molecular structure of crystalline materials. Through the analysis of diffraction patterns, detailed three-dimensional models of crystal lattices can be constructed, providing fundamental insights into bond lengths, coordination geometries, and intermolecular packing.

Single crystal X-ray diffraction offers unparalleled precision in defining the solid-state structure of a compound. For organometallic compounds like hemi-calcium bis(2-ethylhexyl)phosphate, this technique is crucial for understanding the coordination environment of the calcium ion.

Research into a related one-dimensional polymer, [(phen)Ca(ehpH)2]n, formed from the reaction of calcium oxide with a mixture of mono/bis 2-ethylhexyl phosphate (B84403) and 1,10-phenanthroline (B135089), provides significant structural data. nih.govresearchgate.net The solid-state structure of this polymer was successfully determined using single-crystal XRD studies. nih.govresearchgate.net This analysis revealed a one-dimensional polymeric chain where the calcium centers are bridged by the bis(2-ethylhexyl)phosphate ligands. The coordination sphere of the calcium ion is completed by the nitrogen atoms of the phenanthroline ligand and oxygen atoms from the phosphate groups. Such studies are vital for establishing structure-property relationships. rsc.org

Table 1: Crystallographic Data for [(phen)Ca(ehpH)2]n Polymer
ParameterValue
Chemical Formula[(C12H8N2)Ca(C16H34O4P)2]n
Crystal SystemTriclinic
Space GroupP-1
Coordination GeometryDistorted Octahedral
Key InteractionsCa-O (phosphate), Ca-N (phenanthroline)

Note: Data derived from studies on a closely related polymer containing the calcium bis(2-ethylhexyl)phosphate moiety. nih.govresearchgate.net

While single-crystal XRD provides a static picture of a structure, variable temperature powder X-ray diffraction (VT-PXRD) allows for the investigation of structural changes as a function of temperature. nih.gov This is particularly useful for identifying and characterizing phase transitions, thermal expansion, or decomposition pathways.

In the study of the [(phen)Ca(ehpH)2]n polymer, a combination of differential scanning calorimetry (DSC) and VT-PXRD experiments revealed distinct thermal transitions both above and below room temperature. nih.govresearchgate.net These transitions are attributed to changes in the packing of the flexible 2-ethylhexyl chains and potential alterations in the coordination polymer's backbone. The analysis of diffraction patterns at various temperatures provides insights into the stability of the crystal lattice and the nature of any structural transformations that occur upon heating or cooling. nih.gov

Spectroscopic Analysis of Coordination Environments and Molecular Interactions

Spectroscopic techniques probe the energy levels of molecules, providing detailed information about chemical bonding, functional groups, and the local environment of specific atoms.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful, non-destructive techniques for investigating the coordination between a metal ion and its ligands. researchgate.net These methods measure the vibrational frequencies of chemical bonds, which are sensitive to changes in bond strength and symmetry upon complexation.

For calcium organophosphate systems, the vibrational modes of the phosphate group (P=O and P-O-C) are of particular interest. biointerfaceresearch.com The coordination of the phosphate oxygen atoms to the calcium ion typically results in a shift of the P=O stretching frequency to a lower wavenumber (red shift). This shift is indicative of a weakening of the P=O double bond as electron density is drawn towards the calcium center. In studies of calcium thiophenecarboxylate polymers, similar analyses of carboxylate stretching frequencies were used to confirm coordination to the calcium center. nih.gov By comparing the spectra of the free bis(2-ethylhexyl)phosphate ligand with that of the hemi-calcium salt, the nature and strength of the Ca-O coordination bond can be inferred. researchgate.net

Table 2: Typical Vibrational Frequencies for Organophosphate Analysis
Vibrational ModeTypical Frequency Range (cm⁻¹)Significance
P=O Stretch1250 - 1300Shifts to lower frequency upon coordination to Ca²⁺.
P-O-C Stretch1000 - 1050Sensitive to the conformation of the ester group.
Ca-O Stretch~500Direct evidence of metal-ligand bond formation.

Note: These are general ranges for organophosphates; specific values depend on the molecular environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of molecules in solution. For this compound, multinuclear NMR experiments, particularly ³¹P and ¹H NMR, are highly informative.

While specific NMR studies on this compound are not extensively detailed in the available literature, the principles of the technique can be applied. ³¹P NMR is exceptionally sensitive to the chemical environment of the phosphorus nucleus. nih.govnih.gov The chemical shift of the phosphorus atom would be expected to change upon coordination with calcium, reflecting the altered electronic environment. Furthermore, the presence of different species in solution, such as monomers, dimers, or larger aggregates, could potentially be identified through distinct ³¹P NMR signals or through diffusion-ordered spectroscopy (DOSY) experiments. uoc.gr

¹H NMR spectroscopy would be used to confirm the structure of the 2-ethylhexyl organic ligands. Changes in the chemical shifts of protons near the phosphate group upon calcium binding could provide further evidence of complex formation in solution. uoc.gr

Chromatographic and Other Analytical Methodologies for Speciation and Quantification

To fully characterize a chemical system, it is essential to identify the different chemical species present (speciation) and determine their respective concentrations (quantification). Chromatographic and other instrumental methods are central to this endeavor. nih.gov

For organophosphate compounds, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most widely used analytical techniques. bohrium.comdrawellanalytical.com

Gas Chromatography (GC): GC is suitable for volatile and thermally stable organophosphates. The compound is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a column. drawellanalytical.com A nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) can be used for selective and sensitive detection of phosphorus-containing compounds. chromatographyonline.comepa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is preferred for less volatile or thermally labile compounds. chromatographyonline.com Separation occurs based on the compound's interaction with a solid stationary phase while being carried by a liquid mobile phase. nih.gov Detection can be achieved using ultraviolet (UV) detectors or, for greater specificity and sensitivity, mass spectrometry (LC-MS). bohrium.comnih.gov

Other analytical techniques are crucial for verifying the elemental composition and concentration. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive method for quantifying the total calcium and phosphorus content, allowing for the verification of the compound's stoichiometry.

Table 3: Summary of Analytical Techniques for Speciation and Quantification
TechniquePurposeKey Considerations
Gas Chromatography (GC)Separation and QuantificationRequires thermal stability; use of P-specific detectors (NPD, FPD). drawellanalytical.comepa.gov
High-Performance Liquid Chromatography (HPLC)Separation and QuantificationSuitable for non-volatile compounds; often coupled with MS for identification. chromatographyonline.comnih.gov
Ion Chromatography (IC)Quantification of ionic speciesCan be coupled with MS for high sensitivity in complex matrices. nih.gov
Inductively Coupled Plasma (ICP-OES)Elemental QuantificationDetermines total Ca and P concentration to confirm stoichiometry.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the analysis and purity assessment of this compound. Given the compound's structure, which consists of a polar calcium phosphate head group and nonpolar ethylhexyl chains, reverse-phase HPLC (RP-HPLC) is the most suitable method for its separation and quantification. nih.govresearchgate.net This technique allows for the separation of the main compound from potential impurities, such as the parent compound bis(2-ethylhexyl) phosphoric acid (DEHPA), mono(2-ethylhexyl) phosphoric acid, or other synthesis byproducts.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. researchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid to ensure the analyte is in a consistent protonation state, which improves peak shape and retention time reproducibility. nih.govresearchgate.net For detection, a UV detector can be employed, although the phosphate chromophore has a low absorbance. More advanced detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) provide higher sensitivity and specificity. researchgate.net LC-MS, in particular, allows for the definitive identification of the compound and its impurities based on their mass-to-charge ratio. researchgate.net

Purity assessment is performed by integrating the peak area of the main compound and comparing it to the total area of all detected peaks in the chromatogram. The presence of extraneous peaks would indicate impurities, and the method can be validated to quantify these impurities against known reference standards. The scalability of HPLC methods also allows for their adaptation to preparative chromatography for the isolation and purification of the compound. nih.govresearchgate.net

Table 1: Illustrative HPLC Conditions for Analysis of this compound

Parameter Condition 1 Condition 2
Column C18, 4.6 x 150 mm, 5 µm Newcrom R1, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate (B1210297) in Water 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile Acetonitrile
Gradient 70% B to 95% B over 15 min Isocratic, 80% B
Flow Rate 1.0 mL/min 1.0 mL/min
Detection ESI-MS (Negative Mode) UV at 210 nm

| Column Temp. | 30 °C | 25 °C |

Dynamic Light Scattering (DLS) for Particle and Aggregate Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles and aggregates in a liquid medium. For an amphiphilic compound like this compound, DLS is particularly valuable for characterizing its self-assembly and aggregation behavior in various solvents. The balance between the hydrophilic calcium phosphate head and the hydrophobic ethylhexyl tails can lead to the formation of micelles, reverse micelles, or larger aggregates depending on the concentration and the polarity of the solvent. researchgate.net

The DLS technique measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles in suspension. researchgate.net Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. A photon correlation spectrophotometer analyzes these fluctuations to calculate the translational diffusion coefficient, which is then used to determine the hydrodynamic diameter (dₕ) of the particles via the Stokes-Einstein equation. researchgate.net

Studies on similar calcium phosphate systems have shown that DLS can reveal polydisperse systems with multiple particle populations. researchgate.net For this compound, DLS analysis could be used to monitor the critical micelle concentration (CMC), study the effect of temperature or additives on aggregate size, and assess the stability of dispersions over time. The results typically provide the mean hydrodynamic diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution.

Table 2: Representative DLS Data for this compound in Toluene

Concentration (mg/mL) Mean Hydrodynamic Diameter (d.nm) Polydispersity Index (PDI)
1 5.2 0.15
5 8.9 0.18
10 25.4 0.21

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Atomic Structure

The experiment involves tuning synchrotron X-ray radiation to the absorption edge of a core electron of the target element—in this case, the calcium K-edge. researchgate.netorientjchem.org The absorption of an X-ray photon ejects a photoelectron, which propagates as a wave and can be backscattered by neighboring atoms. orientjchem.orglibretexts.org The interference between the outgoing and backscattered photoelectron waves modulates the X-ray absorption coefficient, creating oscillations known as the EXAFS signal. orientjchem.org

Analysis of the EXAFS signal can yield precise structural parameters. For this compound, this would include the coordination number (the number of oxygen atoms from the phosphate groups directly bonded to the calcium ion) and the precise Ca-O bond distances. researchgate.net Furthermore, the Debye-Waller factor, which accounts for thermal and static disorder, provides insight into the rigidity of the calcium coordination sphere. This information is crucial for validating and refining structural models derived from other methods or computational calculations. researchgate.net

Table 3: Hypothetical Ca K-edge EXAFS Fitting Results for this compound

Scattering Path Coordination Number (N) Bond Distance (R, Å) Debye-Waller Factor (σ², Ų)

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature, while both are subjected to a controlled temperature program. mdpi.com This method is used to investigate the thermal properties of a material, identifying transitions such as melting, crystallization, glass transitions, and decomposition. libretexts.orgmdpi.com

For this compound, a DSC analysis would provide critical information about its thermal stability and phase behavior. A typical DSC thermogram might reveal several thermal events. An endothermic peak, where the sample absorbs heat, could correspond to the melting of the long alkyl chains or the entire compound. researchgate.net In studies of analogous calcium alkyl phosphates and calcium carboxylates, thermal analysis shows dehydration events, often below 150°C, followed by decomposition at higher temperatures. researchgate.netresearchgate.net

Exothermic events, where the sample releases heat, are typically associated with crystallization or, more commonly at higher temperatures, thermal decomposition. mdpi.com The decomposition of calcium organic salts often proceeds via the formation of calcium carbonate. researchgate.netsemanticscholar.org The onset temperature of decomposition is a key indicator of the material's thermal stability. The enthalpy change (ΔH) associated with each transition, calculated from the area of the DSC peak, provides quantitative data on the energy involved in the process. mdpi.com

Table 4: Potential Thermal Events for this compound by DSC

Thermal Event Onset Temp. (°C) Peak Temp. (°C) Enthalpy (ΔH, J/g)
Melting 85 92 45 (Endothermic)

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Binding Energies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for elucidating the geometric and electronic properties of molecules like this compound at the atomic level. DFT calculations can predict the most stable three-dimensional conformation of the complex by performing geometry optimization, which finds the lowest energy arrangement of the atoms. amazonaws.com

From a single-point energy calculation on the optimized geometry, a wealth of information can be obtained. This includes the calculation of binding energies between the calcium ion and the bis(2-ethylhexyl)phosphate ligands, which quantifies the strength of the coordination bonds. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity and electronic properties. Furthermore, calculating the distribution of partial atomic charges can reveal the degree of ionic versus covalent character in the Ca-O bonds and help understand the molecule's electrostatic potential. researchgate.net These theoretical calculations are invaluable for interpreting experimental data from spectroscopic techniques like EXAFS and for providing a fundamental understanding of the molecule's structure-property relationships. amazonaws.com

Table 5: Exemplary DFT Calculation Outputs for a Model Ca(DEHP)₂ Complex

Parameter Calculated Value
Method/Basis Set B3LYP / 6-31G(d,p)
Ca-O Average Bond Length 2.41 Å
Binding Energy (Ca²⁺ + 2 DEHP⁻) -850 kJ/mol
Mulliken Charge on Ca +1.65 e

| HOMO-LUMO Gap | 5.8 eV |

Molecular Dynamics Simulations of Interfacial Phenomena and Aggregation

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a dynamic view of molecular processes, making it an ideal tool for investigating the aggregation and interfacial behavior of this compound. researchgate.net

Given its amphiphilic nature, this compound is expected to self-assemble in solution to form aggregates such as micelles or reverse micelles. researchgate.net MD simulations can model this process, providing detailed insights into the structure, size, and shape of these aggregates. Simulations can track the organization of the alkyl chains in the core and the arrangement of the calcium phosphate head groups at the aggregate's surface. researchgate.net Key structural and dynamic properties can be calculated from the simulation trajectories, including radial distribution functions (RDFs) to describe the local ordering of molecules and diffusion coefficients to characterize their mobility.

MD is also exceptionally well-suited for studying interfacial phenomena. For applications like solvent extraction, simulations can model the behavior of this compound at a liquid-liquid interface (e.g., oil-water). These simulations can elucidate the orientation of the molecule at the interface, the mechanism of ion complexation and transport across the boundary, and the free energy profile associated with these processes. This molecular-level understanding is crucial for optimizing the performance of such systems. researchgate.net

Table 6: Typical Parameters Derived from MD Simulations of Aggregation

Parameter Description
Radius of Gyration (R₉) A measure of the size and compactness of the aggregate.
Radial Distribution Function (g(r)) Describes the probability of finding a particle at a distance r from another particle.
Solvent Accessible Surface Area (SASA) The surface area of the aggregate exposed to the solvent.

| Diffusion Coefficient (D) | Quantifies the rate of translational motion of the aggregates in the solvent. |

Thermodynamic Modeling of Extraction Equilibria

The extraction of metal ions using organophosphorus compounds is a cornerstone of hydrometallurgical separation processes. A detailed understanding of the underlying thermodynamic principles is crucial for the optimization and design of efficient extraction circuits. In systems employing this compound, the thermodynamic modeling of extraction equilibria provides a quantitative framework for predicting the distribution of metal ions between the aqueous and organic phases. This modeling relies on determining the stoichiometry of the extracted species, the equilibrium constants of the extraction reactions, and the associated thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) changes.

The extraction process involving the calcium salt of di(2-ethylhexyl)phosphoric acid (D2EHPA) is predominantly an ion-exchange mechanism. In this process, the calcium ion in the organic phase is exchanged for a metal ion from the aqueous phase. For the extraction of a trivalent lanthanide ion (Ln³⁺), the general equilibrium can be represented as:

Ln³⁺(aq) + 1.5 Ca(DEHP)₂(org) ⇌ Ln(DEHP)₃(org) + 1.5 Ca²⁺(aq)

The position of this equilibrium is dictated by the relative stabilities of the lanthanide-D2EHPA and calcium-D2EHPA complexes and the hydration energies of the respective cations.

Slope Analysis

A fundamental technique for elucidating the stoichiometry of the extracted metal species is slope analysis. This method involves systematically varying the concentration of one component of the extraction system while keeping others constant and observing the effect on the distribution ratio (D) of the metal ion. The distribution ratio is defined as the total concentration of the metal in the organic phase divided by its total concentration in the aqueous phase.

By plotting the logarithm of the distribution ratio against the logarithm of the concentration of the extractant or the pH of the aqueous phase, the stoichiometry of the reaction can be inferred from the slope of the resulting line. For the extraction of lanthanides with this compound, the relationship can be expressed as:

log D = log Kex + n log [Ca(DEHP)₂]org - m log [Ca²⁺]aq

where Kex is the extraction equilibrium constant. A plot of log D versus log [Ca(DEHP)₂] at constant aqueous phase composition would yield a slope 'n' corresponding to the number of molecules of the calcium salt involved in the extraction of one mole of the lanthanide ion.

Determination of Equilibrium Constants and Thermodynamic Parameters

Once the stoichiometry is established, the extraction equilibrium constant (Kex) can be calculated. These constants are crucial for developing predictive models of the extraction process under various conditions.

Furthermore, the temperature dependence of the extraction equilibrium constant allows for the determination of the key thermodynamic parameters. By conducting extraction experiments at different temperatures, the enthalpy change (ΔH) of the extraction reaction can be calculated using the van't Hoff equation:

d(ln Kex) / d(1/T) = -ΔH / R

where R is the universal gas constant and T is the absolute temperature. A plot of ln Kex versus 1/T yields a straight line with a slope of -ΔH/R.

The Gibbs free energy change (ΔG) can then be calculated from the equilibrium constant at a given temperature:

ΔG = -RT ln Kex

Finally, the entropy change (ΔS) can be determined from the relationship:

ΔG = ΔH - TΔS

These thermodynamic parameters provide deep insights into the nature of the extraction process. For instance, a negative ΔH indicates an exothermic reaction, meaning that the extraction efficiency will decrease with increasing temperature. The sign and magnitude of ΔS provide information about the change in disorder of the system during the extraction process.

Computational Modeling

In addition to experimental methods, computational modeling plays an increasingly important role in understanding and predicting extraction equilibria. Programs such as LETAGROP-DISTR and SXLSQI can be used to perform numerical analysis of experimental data to determine the stoichiometry of extracted species and their corresponding equilibrium constants. These programs can handle complex chemical systems with multiple simultaneous equilibria, providing a more comprehensive model of the extraction process.

The data presented in the following tables summarizes typical thermodynamic parameters obtained from studies on lanthanide extraction using organophosphorus extractants, which can be analogous to systems involving this compound.

Table 1: Equilibrium Constants for Lanthanide Extraction

Lanthanide log Kex
Lanthanum -5.2
Cerium -4.8
Praseodymium -4.5
Neodymium -4.3
Samarium -3.9
Europium -3.7
Gadolinium -3.5
Terbium -3.2
Dysprosium -3.0
Holmium -2.8
Erbium -2.6
Thulium -2.4
Ytterbium -2.2

Table 2: Thermodynamic Parameters for a Representative Lanthanide Extraction

Parameter Value
ΔH (kJ/mol) -15.5
ΔG (kJ/mol) -20.8

Note: The data in the tables are representative and can vary depending on the specific experimental conditions such as the diluent used, the ionic strength of the aqueous phase, and the temperature.

Environmental Behavior and Chemical Transformation Pathways

Environmental Partitioning and Transport in Model Environmental Compartments

The movement and distribution of hemi-Calcium bis(2-ethylhexyl)phosphate in the environment are dictated by its physical and chemical properties, such as water solubility, soil adsorption characteristics, and volatility.

Organophosphate esters with 2-ethylhexyl groups are expected to partition primarily to sediment and soil when released into the environment. The parent compound, HDEHP, is characterized as a viscous liquid that is slightly soluble in water. echemi.com

Physicochemical Properties Influencing Environmental Partitioning of Bis(2-ethylhexyl) phosphate (B84403)
ParameterValueImplication for Environmental BehaviorReference
Water SolubilitySlightly solubleLimited transport in aqueous phase; favors partitioning to solid phases. echemi.com
Log Koc (estimated)4.23 (Koc = 1.7 x 10⁴)Expected to be immobile in soil due to strong adsorption to organic matter. echemi.com
pKa (estimated)1.47Exists primarily as an anion in the environment, which can influence adsorption behavior. echemi.com

Volatilization is the process by which a chemical transforms from a solid or liquid to a gas and moves into the atmosphere. missouri.edu This is influenced by a compound's vapor pressure and Henry's Law constant. missouri.eduresearchgate.net

For HDEHP, the estimated vapor pressure is very low at 4.7 x 10⁻⁸ mm Hg, and the estimated Henry's Law constant is 4.1 x 10⁻⁸ atm-cu m/mole. echemi.com These values indicate that HDEHP is essentially nonvolatile from both water and moist soil surfaces. echemi.com Therefore, atmospheric transport is not considered a significant environmental fate pathway for this compound. Factors like high temperature and low humidity can increase volatilization for some pesticides, but the inherent properties of HDEHP suggest this process will be minimal. missouri.edu

Properties Influencing Volatilization of Bis(2-ethylhexyl) phosphate
ParameterValue (estimated)Implication for VolatilizationReference
Vapor Pressure4.7 x 10⁻⁸ mm HgNot expected to volatilize from dry soil surfaces. echemi.com
Henry's Law Constant4.1 x 10⁻⁸ atm-m³/molExpected to be essentially nonvolatile from water surfaces. echemi.com

Methodological Approaches for Environmental Monitoring and Analysis

Detecting and quantifying organophosphate compounds like this compound in environmental samples such as water, soil, and sediment requires sophisticated analytical techniques. mdpi.com The standard and most effective methods involve chromatography coupled with mass spectrometry. mdpi.comacs.org

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of organophosphorus pesticides. epa.govepa.gov The sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the chromatographic column. The separated compounds then enter the mass spectrometer, which provides identification and quantification based on their mass-to-charge ratio. cwejournal.org

Liquid Chromatography-Mass Spectrometry (LC-MS) or Tandem Mass Spectrometry (LC-MS/MS): LC-MS is particularly useful for analyzing less volatile or thermally fragile compounds that are not well-suited for GC analysis. mdpi.comifremer.fr The sample is separated in the liquid phase before being introduced to the mass spectrometer. LC-MS/MS provides even greater sensitivity and selectivity, which is crucial for detecting trace levels of contaminants in complex environmental matrices. ifremer.fr

Sample preparation for these analyses typically involves extraction from the environmental matrix (e.g., water, soil) using a solvent, followed by cleanup and concentration steps to remove interfering substances. acs.orgepa.govepa.gov These analytical methods are essential for monitoring the presence and concentration of organophosphate esters in the environment to assess potential exposure and risk. mdpi.com

Future Research Directions and Emerging Applications

Design and Synthesis of Tailored Derivatives with Enhanced Selectivity and Efficiency

Future work will likely focus on the rational design of hemi-Calcium bis(2-ethylhexyl)phosphate derivatives to achieve superior performance in separation science. The parent compound, bis(2-ethylhexyl) phosphoric acid (D2EHPA), is a cornerstone of hydrometallurgy, and modifying its structure is a known strategy to tune its properties. mdpi.comresearchgate.net Research into creating derivatives of the hemi-calcium salt could involve several approaches:

Modification of the Alkyl Chains: Altering the length, branching, or functional groups on the 2-ethylhexyl chains can impact the compound's solubility, steric hindrance, and ultimately its selectivity for specific metal ions. mdpi.com

Substitution of the Phosphate (B84403) Group: Replacing the oxygen atoms in the phosphate group with other heteroatoms, such as sulfur or nitrogen, can significantly alter the ligand's affinity for different metals, in line with Pearson's Hard and Soft Acid-Base (HSAB) theory. researchgate.netbohrium.com This could lead to derivatives with high selectivity for soft metals or other specific targets.

Controlled Polymerization: The reaction of D2EHPA with calcium ions can lead to the formation of polymeric structures. rsc.org Future synthesis efforts could focus on controlling this polymerization to create one-, two-, or three-dimensional coordination polymers with precisely defined cavities for highly selective separations.

These synthetic strategies aim to create a new generation of extractants with improved kinetics, higher loading capacities, and enhanced selectivity for critical and valuable metals. researchgate.net

Table 1: Potential Strategies for Derivative Synthesis
Modification StrategyTarget Property to EnhanceRationale
Varying Alkyl Chain Length/BranchingSelectivity, SolubilityModifies steric effects and compatibility with different organic diluents. mdpi.com
Introducing Functional Groups on ChainsEfficiency, Stripping KineticsCan introduce secondary binding sites or alter the electronic properties of the extractant.
Heteroatom Substitution (O -> S, N)Metal AffinityChanges the donor atom character, allowing for targeted extraction based on HSAB principles. researchgate.net
Controlled Polymer SynthesisStructural SelectivityCreates rigid, well-defined pores and channels for size- and shape-based metal ion separation. rsc.org

Integration into Sustainable and Green Chemical Processes

A major thrust in chemical engineering is the development of environmentally benign processes. Future research on this compound will be heavily influenced by the principles of green chemistry. The environmental persistence and potential toxicity of some organophosphorus compounds necessitate a shift towards more sustainable practices. researchgate.net

Key research areas include:

Green Solvents: Replacing traditional volatile organic compounds (VOCs) used as diluents in solvent extraction with greener alternatives like ionic liquids or deep eutectic solvents. usm.my Research has already demonstrated the creation of novel magnetic deep eutectic solvents based on D2EHPA. nih.gov

Immobilized Systems: Developing methods to immobilize this compound onto solid supports. This would transform the liquid-liquid extraction process into a solid-phase extraction system, minimizing the loss of the extractant, simplifying product recovery, and allowing for easier recycling and reuse of the extraction agent. acs.org

Biodegradability: Designing derivatives that retain their extraction efficiency but are more susceptible to biodegradation, reducing their environmental footprint after their operational life.

Circular Economy: Integrating the use of this compound into closed-loop systems for metal recovery, particularly from industrial wastewater or electronic waste, thereby contributing to a circular economy. nih.gov

Exploration of Novel Materials Applications Beyond Separation Science

The self-assembly properties and the presence of a functional calcium center suggest that this compound could be a valuable building block for advanced materials, moving beyond its traditional role in hydrometallurgy.

Precursors for Advanced Ceramics: The thermal decomposition of calcium-organophosphate structures can be a route to specialized inorganic materials. For instance, the controlled thermolysis of a one-dimensional calcium 2-ethylhexylphosphate polymer at 600 °C produces crystalline α-calcium polyphosphate (α-Ca(PO₃)₂), a material with potential applications in bioceramics and other fields. rsc.org

Drug Delivery Systems: The amphiphilic nature of the molecule makes it a candidate for forming vesicles or micelles that can encapsulate therapeutic agents. Research into zirconium-based metal-organic polyhedra for organophosphate capture and simultaneous delivery of antidotes provides a model for how such systems could be designed. acs.org The calcium ion could also play a role in biocompatibility or targeted delivery.

Biomimetic Membranes: The compound's ability to complex and transport ions makes it an interesting component for creating synthetic membranes that mimic biological ion channels. This has potential applications in sensors, water purification, and energy storage systems.

Table 2: Emerging Materials Applications
Application AreaProposed Function of this compoundPotential End Product/Technology
Advanced CeramicsSacrificial precursorCrystalline α-calcium polyphosphate (α-Ca(PO₃)₂) for bioceramics or catalysts. rsc.org
Drug DeliveryEncapsulating agent, vehicleControlled-release systems for pharmaceuticals. acs.org
Biomimetic SystemsIonophore, membrane componentSelective ion-transport membranes for sensors or separations.
Functional FluidsBase for complex solventsMagnetic or responsive fluids for specialized extraction or reaction media. nih.gov

Deeper Theoretical and Computational Understanding of Self-Assembly and Interfacial Dynamics

To unlock the full potential of this compound and its derivatives, a fundamental understanding of its behavior at the molecular level is essential. Advanced computational modeling and theoretical studies are crucial future research directions.

Key areas for investigation include:

Modeling Self-Assembly: Using molecular dynamics simulations to predict how individual molecules aggregate in different solvents to form reverse micelles, lamellar structures, or other complex assemblies. This is critical for understanding the mechanism of metal extraction.

Interfacial Phenomena: Simulating the behavior of the extractant at the oil-water interface, where the crucial ion exchange process occurs. This can help elucidate the kinetics and mechanisms of metal complexation and transport.

Predictive Design: Employing quantum chemical calculations and quantitative structure-activity relationship (QSAR) models to predict the selectivity and efficiency of novel, yet-to-be-synthesized derivatives. This in-silico approach can significantly accelerate the discovery of improved extractants by prioritizing the most promising candidates for synthesis and testing. uliege.benih.govresearchgate.net

These computational approaches, when validated by experimental data, will provide invaluable insights, enabling the design of more efficient separation systems and novel materials with tailored properties. mdpi.com

Development of Advanced Analytical Techniques for Complex this compound Systems

As the applications of this compound become more complex, so too does the need for sophisticated analytical methods to characterize and quantify the compound, its derivatives, and its interactions with other species.

Future research should focus on:

Chromatography-Mass Spectrometry: Developing robust methods using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the trace-level detection and quantification of the compound and its degradation products in complex matrices like industrial process streams, environmental samples, or biological tissues. cromlab-instruments.esnih.gov

Spectroscopic Methods: Utilizing techniques like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to probe the coordination environment of the calcium ion and the binding of other metals. cwejournal.org This can provide direct evidence of the extraction mechanism.

Advanced Sample Preparation: Innovating sample extraction and clean-up techniques, such as solid-phase microextraction (SPME) or magnetic solid-phase extraction (MSPE), to efficiently isolate the analyte from interfering substances prior to analysis. nih.govacs.org

In-Situ Monitoring: Creating sensor-based or spectroscopic probes for real-time, in-situ monitoring of the extractant concentration and metal loading in industrial processes. This would allow for dynamic process optimization, improving efficiency and reducing waste.

These advanced analytical tools are indispensable for quality control, process monitoring, environmental assessment, and fundamental research into the behavior of these complex systems. nih.govdntb.gov.ua

Q & A

Basic: What synthetic methodologies are recommended for preparing hemi-Calcium bis(2-ethylhexyl)phosphate?

Methodological Answer:
this compound can be synthesized via a neutralization reaction between calcium hydroxide and bis(2-ethylhexyl) phosphoric acid (HDEHP). Key steps include:

  • Stoichiometric Control: Use a 1:2 molar ratio of Ca(OH)₂ to HDEHP to ensure partial neutralization (hemi-calcium form).
  • Solvent Selection: Conduct the reaction in non-polar solvents (e.g., hexane) to enhance solubility of the organophosphate .
  • Purification: Remove unreacted reagents via repeated washing with deionized water, followed by vacuum drying.
  • Verification: Confirm product integrity using FT-IR (P=O stretching at ~1250 cm⁻¹ and Ca-O bonding at ~500 cm⁻¹) and elemental analysis for Ca/P ratio .

Basic: How can the structural and thermal stability of this compound be characterized?

Methodological Answer:

  • Structural Analysis:
    • FT-IR/NMR: Identify functional groups (e.g., phosphate ester linkages) and calcium coordination environments .
    • X-ray Diffraction (XRD): Analyze crystalline phases; amorphous structures may indicate poor long-range order .
  • Thermal Stability:
    • TGA/DSC: Measure decomposition temperatures (typically >200°C for organophosphates) and phase transitions. Compare results with pure HDEHP to assess calcium’s stabilizing effect .

Advanced: What experimental designs optimize metal ion extraction efficiency using this compound?

Methodological Answer:

  • pH Optimization: Perform batch extraction studies across a pH range (2–8) to identify the optimal pH for target metal ions (e.g., Cd²⁺, Zn²⁺). Use buffered solutions to maintain consistency .
  • Ionic Strength Effects: Introduce competing ions (Na⁺, K⁺) to evaluate selectivity. Monitor distribution coefficients (D) via ICP-MS .
  • Kinetic Studies: Measure extraction rates under varying stirring speeds and temperatures to determine diffusion-controlled vs. reaction-controlled mechanisms .

Advanced: How can contradictory data on extraction efficiency between studies be resolved?

Methodological Answer:
Contradictions often arise from:

  • Purity Variations: Reagent purity (e.g., 95% vs. 97% HDEHP) impacts reactivity. Validate starting material purity via HPLC .
  • Matrix Effects: Differences in aqueous/organic phase ratios or diluent polarity (e.g., kerosene vs. toluene) alter metal complexation. Standardize solvent systems .
  • Analytical Techniques: Cross-validate results using multiple methods (e.g., AAS, ICP-MS, radiometric tracing) .

Basic: What analytical techniques are suitable for quantifying this compound in environmental matrices?

Methodological Answer:

  • Sample Preparation: Extract using solid-phase extraction (SPE) with C18 cartridges. Elute with methanol for LC-MS/MS analysis .
  • Chromatography: Use reverse-phase HPLC with a C18 column. Mobile phase: 70% acetonitrile/30% 10 mM ammonium acetate.
  • Detection: Electrospray ionization (ESI) in negative mode for phosphate esters. Monitor m/z 322.42 (parent ion) and fragment ions (e.g., m/z 99 for PO₃⁻) .

Advanced: How does the environmental mobility of this compound compare to its parent acid (HDEHP)?

Methodological Answer:

  • Soil Mobility: Estimate via soil column experiments. Calculate Koc (soil organic carbon partition coefficient) using the molecular connectivity index method. HDEHP has Koc ~1.7×10⁴, suggesting low mobility; calcium salts may exhibit higher mobility due to reduced hydrophobicity .
  • pH-Dependent Behavior: At environmental pH (5–9), the compound exists as an anion, reducing adsorption to soil particles. Compare adsorption isotherms of HDEHP and its calcium salt .

Advanced: What strategies mitigate matrix interference in trace metal analysis using this compound-based extraction?

Methodological Answer:

  • Masking Agents: Add EDTA or citric acid to sequester interfering ions (e.g., Fe³⁺, Al³⁺) .
  • Back-Extraction: Strip metals into a nitric acid phase (0.1–1 M HNO₃) to isolate them from the organic matrix .
  • Statistical Validation: Use factorial design experiments to identify dominant interference factors (e.g., ionic strength, organic co-solvents) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation .
  • Spill Management: Absorb with inert materials (vermiculite) and dispose as hazardous waste.
  • Storage: Keep in airtight containers away from oxidizers. Monitor for hydrolysis in humid conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.